![molecular formula C15H18N2O2S B2949782 tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate CAS No. 1951439-33-0](/img/structure/B2949782.png)
tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate” is a derivative of tert-butyl carbamate . Carbamates are organic compounds derived from carbamic acid and are often used in the synthesis of a wide variety of other compounds .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, tert-butyl carbamates are generally synthesized through the reaction of an amine with tert-butyl chloroformate . The process typically involves the use of a base and a suitable solvent .Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its IUPAC name. It likely contains a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom), attached to a phenyl group and a carbamate group (which includes the tert-butyl group) .Chemical Reactions Analysis
Carbamates, including tert-butyl carbamates, are known to participate in a variety of chemical reactions. They are often used as protecting groups for amines in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, tert-butyl carbamate has a molecular weight of 117.1463 .Mécanisme D'action
Target of Action
Tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of Action
The mode of action of thiazole derivatives is characterized by their interaction with various biological targets. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties enable thiazole derivatives to interact with their targets and induce changes.
Biochemical Pathways
Thiazole derivatives affect various biochemical pathways due to their diverse biological activities. For instance, they can act as antioxidants, influencing the oxidative stress pathway. As analgesics and anti-inflammatory agents, they can affect the pain and inflammation pathways. As antimicrobial and antifungal agents, they can disrupt the growth and reproduction of microorganisms. As antitumor agents, they can inhibit the growth of tumor cells
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects These effects result from the interaction of the compounds with their targets and the subsequent changes in biochemical pathways
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research on tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate. One potential direction is the development of new derivatives with improved efficacy and reduced toxicity. Another direction is the study of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action and the potential side effects of this compound.
Conclusion
In conclusion, this compound is a chemical compound with significant potential in various fields of scientific research. Its synthesis method has been optimized to yield high purity and high yield of the final product. It has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. It has various biochemical and physiological effects and has been shown to have a protective effect on the liver and kidneys. There are several future directions for the research on this compound, including the development of new derivatives with improved efficacy and reduced toxicity, the study of its potential use in combination with other drugs, and further studies to elucidate its mechanism of action and potential side effects.
Méthodes De Synthèse
Tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate can be synthesized using a multi-step process involving the reaction of tert-butyl carbamate with 4-phenyl-2-bromoacetophenone, followed by the reaction with thiosemicarbazide and sodium hydride. The final product is obtained through the reaction with tert-butyl bromoacetate and sodium hydride. The synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
Tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidative properties. It has also been studied for its potential use as a diagnostic tool for cancer.
Propriétés
IUPAC Name |
tert-butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-15(2,3)19-14(18)16-9-13-17-12(10-20-13)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBWSKAQLKJIJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(2-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2949701.png)
![4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2949702.png)
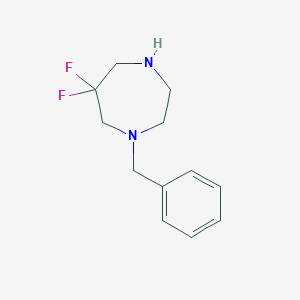

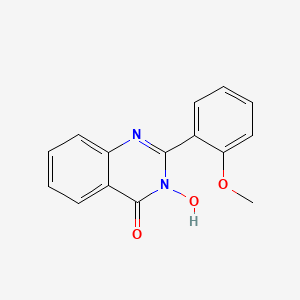
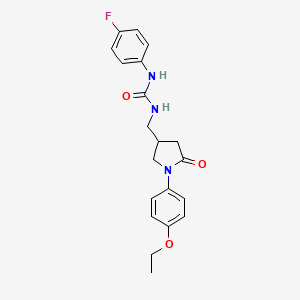

![N1-butyl-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2949710.png)
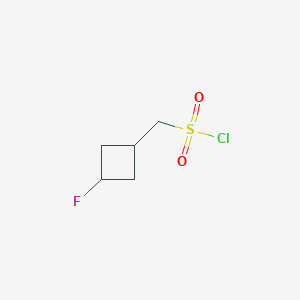
![N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2949715.png)
![3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)propan-1-one](/img/structure/B2949717.png)
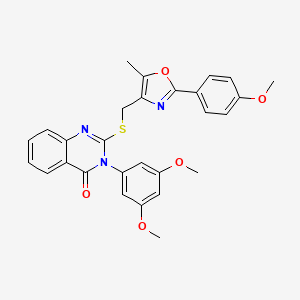

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2949722.png)